

Technical Support Center: Troubleshooting Colony Growth on Tet-20 Plates

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Compound of Interest

Compound Name: Tet-20

Cat. No.: B12388081

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This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected colony growth on tetracycline (**Tet-20**) selection plates.

Frequently Asked Questions (FAQs)

Q1: What are satellite colonies and why are they appearing on my **Tet-20** plates?

A1: Satellite colonies are small colonies of non-resistant bacteria that grow in the immediate vicinity of a larger, antibiotic-resistant colony. This phenomenon is classically observed on ampicillin plates. The resistant colony secretes an enzyme, β -lactamase, which degrades the ampicillin in the surrounding agar, lowering the antibiotic concentration and allowing non-resistant cells to grow.^{[1][2][3][4]}

However, the primary mechanisms of tetracycline resistance involve efflux pumps that actively remove the antibiotic from the cell or ribosomal protection proteins that prevent the antibiotic from binding to its target. These resistance proteins are generally not secreted. Therefore, the formation of true satellite colonies due to enzymatic degradation of the antibiotic is not a typical phenomenon on tetracycline plates.

If you are observing small colonies on your **Tet-20** plates, they are more likely "false positives" or the result of other issues outlined in the troubleshooting guide below.

Q2: How does tetracycline resistance differ from ampicillin resistance in the context of satellite colony formation?

A2: The key difference lies in the mechanism of action of the resistance gene product.

- **Ampicillin Resistance:** The resistance protein, β -lactamase, is secreted into the surrounding medium where it inactivates ampicillin.^[4] This creates a zone of lowered antibiotic concentration, permitting the growth of non-resistant "satellite" cells.
- **Tetracycline Resistance:** Resistance is typically mediated by intracellular mechanisms such as tetracycline efflux pumps or ribosomal protection proteins. These proteins are not secreted, and therefore do not create an antibiotic-free zone around the resistant colony.

Q3: Could the age of my **Tet-20** plates be causing this issue?

A3: Yes, the age and storage conditions of your plates can be a significant factor. While tetracycline is more stable than ampicillin, it can degrade over time, especially when exposed to light and elevated temperatures. Studies have shown that tetracycline in agar plates stored at 4°C shows no significant loss of activity for up to 30 days. However, prolonged incubation at 37°C can accelerate degradation. A lower effective concentration of tetracycline can lead to the growth of non-resistant or weakly resistant cells.

Troubleshooting Guide: Small Colonies on Tet-20 Plates

If you are observing unexpected small colonies on your **Tet-20** plates, work through the following potential causes and solutions.

Potential Cause	Troubleshooting Steps & Solutions
1. Suboptimal Tetracycline Concentration	<ul style="list-style-type: none">- Verify Concentration: Ensure the final concentration of tetracycline in your plates is appropriate for your E. coli strain and plasmid. A common working concentration is 12.5-15 µg/mL.- Review Preparation: Double-check calculations from your stock solution. Inaccurate dilution can lead to ineffective selection.
2. Tetracycline Degradation	<ul style="list-style-type: none">- Use Fresh Plates: Whenever possible, use freshly prepared plates (ideally within 1-2 weeks of preparation).- Proper Storage: Store plates at 4°C and protected from light.- Correct Preparation: Add tetracycline to the molten agar only after it has cooled to 50-55°C. Higher temperatures will degrade the antibiotic.
3. Extended Incubation Time	<ul style="list-style-type: none">- Limit Incubation: Do not incubate plates for longer than 16-20 hours at 37°C. Extended incubation can lead to antibiotic breakdown and the emergence of slow-growing, non-resistant colonies.
4. High Density of Plated Cells	<ul style="list-style-type: none">- Optimize Plating Volume/Dilution: Plating too high a concentration of cells can lead to a lawn of bacteria where some non-transformed cells may survive and form small colonies. Perform serial dilutions of your transformation mix to achieve well-isolated colonies.
5. Uneven Antibiotic Distribution	<ul style="list-style-type: none">- Ensure Thorough Mixing: When preparing plates, swirl the flask gently but thoroughly after adding the tetracycline to ensure it is evenly distributed throughout the agar before pouring.
6. Contaminated or Ineffective Tetracycline Stock	<ul style="list-style-type: none">- Prepare Fresh Stock: If you suspect your stock solution is the issue, prepare a fresh stock of tetracycline.- Proper Stock Storage: Tetracycline stock solutions are typically

prepared in ethanol or methanol and should be stored at -20°C, protected from light.

Experimental Protocols

Protocol 1: Preparation of Tet-20 Agar Plates

Materials:

- LB (Luria-Bertani) agar powder
- Distilled water
- Tetracycline hydrochloride
- 70% Ethanol
- Sterile petri dishes
- Sterile flask
- Stir bar
- Water bath at 55°C
- Stir plate

Methodology:

- Prepare LB agar according to the manufacturer's instructions. For 1 liter, this is typically 10g tryptone, 5g yeast extract, 10g NaCl, and 15g agar in 1L of distilled water.
- Add a stir bar and autoclave at 121°C for 20 minutes.
- While the agar is autoclaving, prepare a 15 mg/mL stock solution of tetracycline in 70% ethanol. Sterilize by passing it through a 0.22 µm filter. Store in a light-proof tube at -20°C.
- After autoclaving, place the molten agar in a 55°C water bath and allow it to cool for at least 30 minutes. The flask should be comfortable to hold.

- On a stir plate, add the tetracycline stock solution to the cooled agar to a final concentration of 15 µg/mL (e.g., add 1 mL of the 15 mg/mL stock to 1 L of agar).
- Allow the tetracycline to mix thoroughly for a few minutes.
- Pour the plates in a sterile environment (e.g., a laminar flow hood).
- Let the plates solidify at room temperature, then store them in plastic sleeves at 4°C, protected from light.

Protocol 2: Transformation and Plating

Materials:

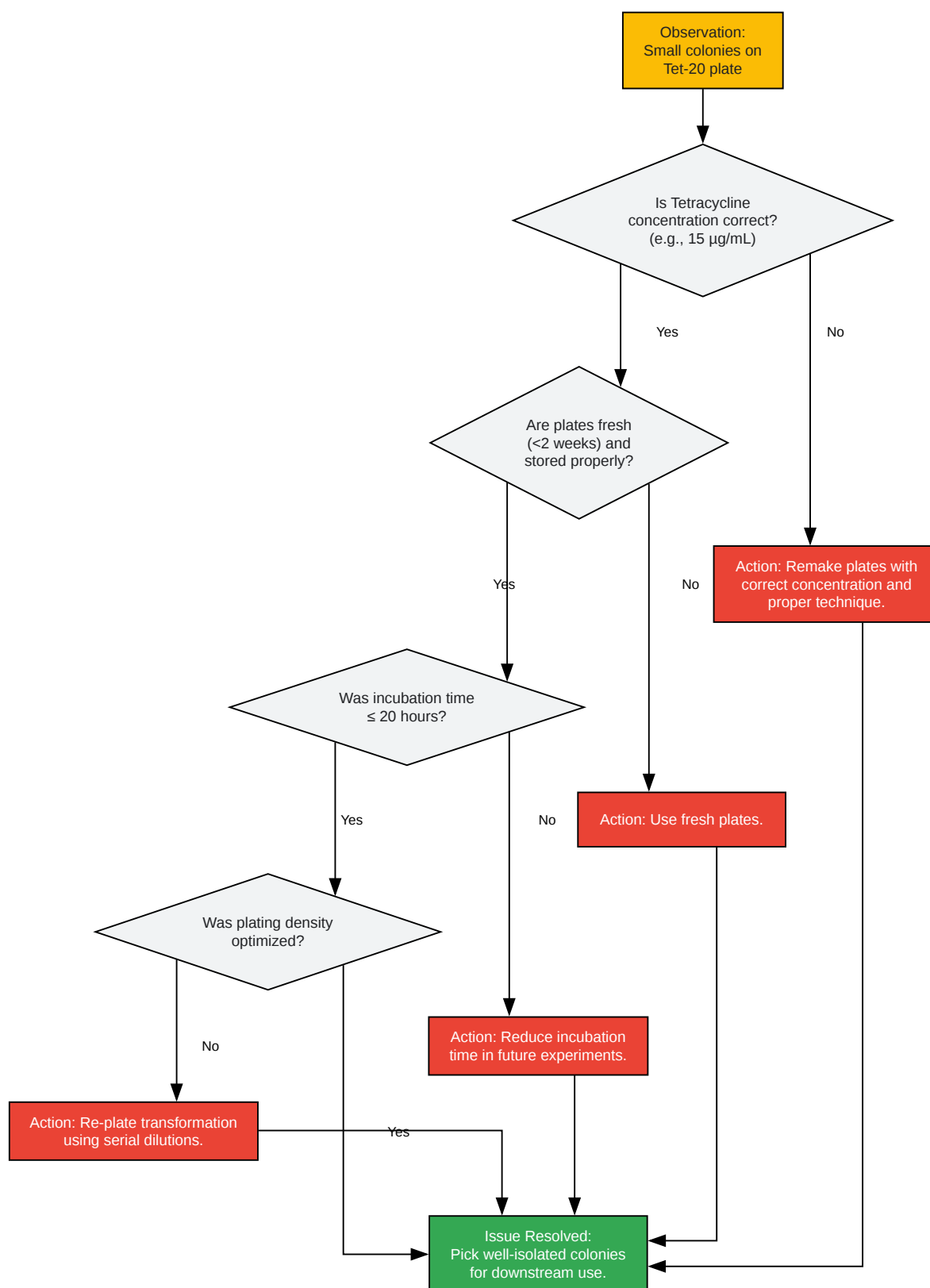
- Chemically competent *E. coli*
- Plasmid DNA with tetracycline resistance
- SOC medium
- Freshly prepared **Tet-20** plates (from Protocol 1)
- Water bath at 42°C
- Incubator at 37°C

Methodology:

- Thaw competent cells on ice.
- Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube.
- Incubate on ice for 30 minutes.
- Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 250 µL of pre-warmed SOC medium.

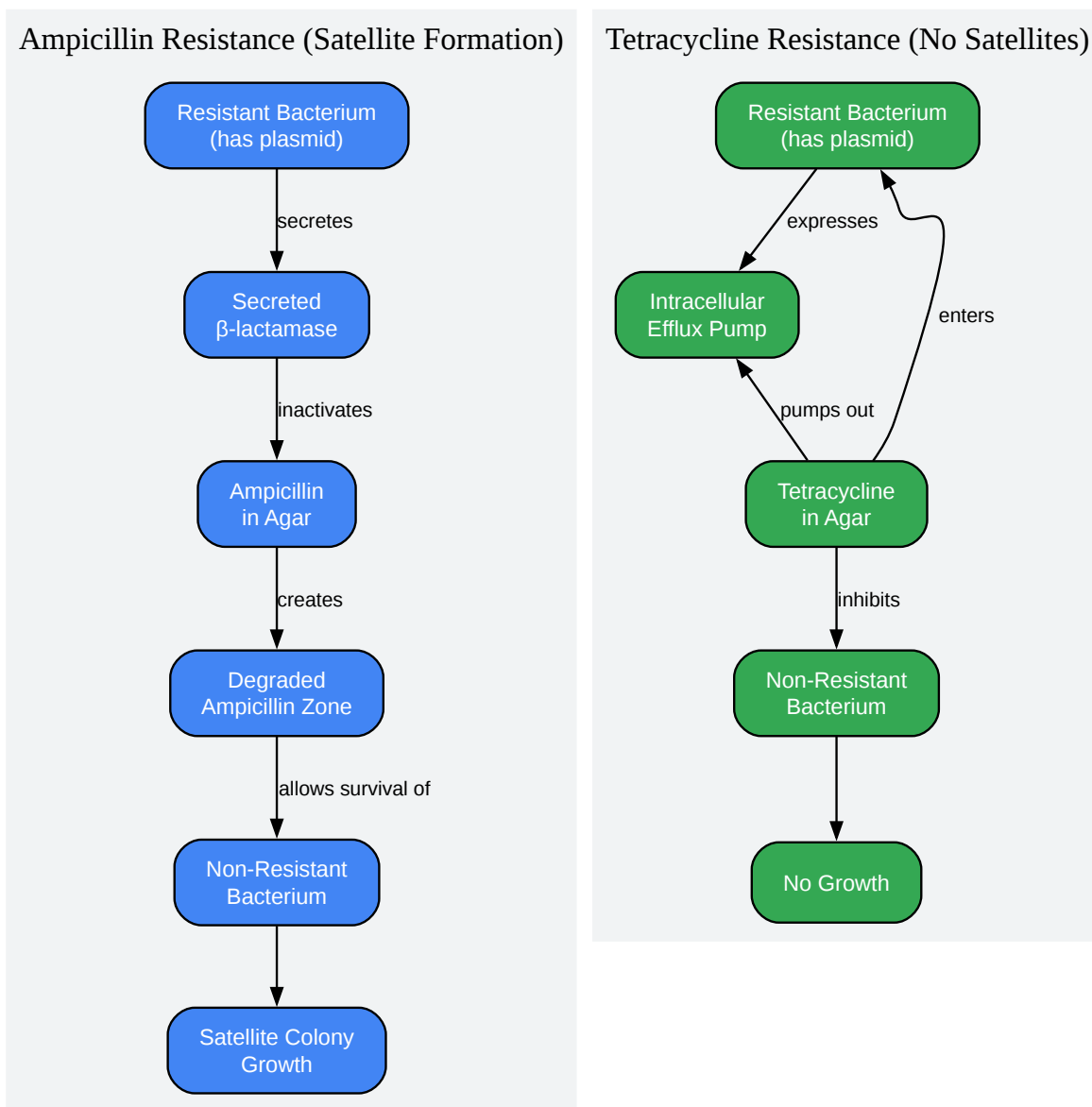
- Incubate at 37°C for 1 hour with shaking (225 rpm) to allow for the expression of the antibiotic resistance gene.
- Spread 50-100 µL of the cell culture onto a pre-warmed **Tet-20** plate.
- Incubate the plate in an inverted position at 37°C for 16-18 hours.

Visual Guides



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Caption: Troubleshooting workflow for small colonies on **Tet-20** plates.



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Caption: Comparison of ampicillin and tetracycline resistance mechanisms.

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